molecular formula C11H9F6N B13014382 trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine

trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine

Cat. No.: B13014382
M. Wt: 269.19 g/mol
InChI Key: GWMXJHDJDFYLKF-DTWKUNHWSA-N
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Description

trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine: is a cyclopropane derivative characterized by the presence of two trifluoromethyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,5-bis(trifluoromethyl)benzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce various alkylated or hydroxylated compounds.

Scientific Research Applications

trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

trans-2-(3,5-Bis(trifluoromethyl)phenyl)cyclopropan-1-amine is unique due to the presence of two trifluoromethyl groups on the phenyl ring, which significantly influences its chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H9F6N

Molecular Weight

269.19 g/mol

IUPAC Name

(1R,2S)-2-[3,5-bis(trifluoromethyl)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C11H9F6N/c12-10(13,14)6-1-5(8-4-9(8)18)2-7(3-6)11(15,16)17/h1-3,8-9H,4,18H2/t8-,9+/m0/s1

InChI Key

GWMXJHDJDFYLKF-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1C(C1N)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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